molecular formula C14H16N2O2S B239466 2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide

2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B239466
M. Wt: 276.36 g/mol
InChI Key: SZZAZESVMPZHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as TPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

1. Potential in Treating Idiopathic Pulmonary Fibrosis and Cough

2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, a broad-spectrum phosphatidylinositol 3-kinase inhibitor, has been evaluated for its potential in treating idiopathic pulmonary fibrosis and cough. It has shown some in vitro efficacy in these areas, with ongoing clinical studies to determine its effectiveness (Norman, 2014).

2. Cytotoxicity and Carbonic Anhydrase Inhibition

This compound has been included in studies focusing on new benzenesulfonamides for cytotoxicity and tumor specificity. Specifically, it has shown potential as an inhibitor of human cytosolic carbonic anhydrases, with implications in anti-tumor activity studies (Gul et al., 2016).

3. Antimicrobial Activity

A study on N-pyridin-3-yl-benzenesulfonamide, a closely related compound, has demonstrated significant antimicrobial activity against various bacteria, indicating potential uses in combating microbial infections (Ijuomah et al., 2022).

4. Coordination Compounds and Chemical Nucleases

Compounds related to 2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide have been used to form coordination compounds with metals like copper, acting as chemical nucleases. These findings have relevance in the fields of chemistry and biochemistry (Macías et al., 2006).

5. Potential in Anticancer Treatments

The compound has been part of research focusing on hybrid molecules with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties and potential in anticancer treatments (Zani et al., 2009).

6. Inhibitory Activity Against Carbonic Anhydrase Isoforms

Research on derivatives of this compound has revealed inhibitory activity against carbonic anhydrase isoforms, with implications in developing anticancer drugs (Aimene et al., 2019).

properties

Product Name

2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2,3,4-trimethyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-10-6-7-14(12(3)11(10)2)19(17,18)16-13-5-4-8-15-9-13/h4-9,16H,1-3H3

InChI Key

SZZAZESVMPZHKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C

solubility

9.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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